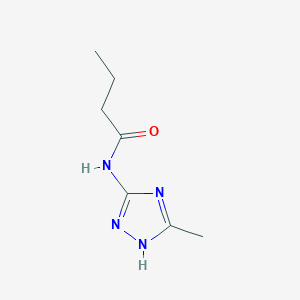![molecular formula C24H24CuN2O4 B12879599 Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- is a coordination compound that features copper as the central metal ion coordinated to benzoate and 3-(1-methyl-2-pyrrolidinyl)pyridine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- typically involves the reaction of copper salts with benzoic acid and 3-(1-methyl-2-pyrrolidinyl)pyridine under controlled conditions. A common method includes dissolving copper(II) acetate in a solvent such as ethanol, followed by the addition of benzoic acid and 3-(1-methyl-2-pyrrolidinyl)pyridine. The reaction mixture is then heated under reflux conditions to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: Ligands coordinated to the copper ion can be replaced by other ligands through substitution reactions.
Coordination: The compound can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the pH of the reaction medium.
Coordination: Additional ligands such as phosphines or amines can be introduced to form new coordination complexes.
Major Products Formed
Oxidation: Oxidized forms of the copper complex with higher oxidation states.
Substitution: New coordination compounds with different ligands.
Coordination: Extended coordination networks or polymeric structures.
Wissenschaftliche Forschungsanwendungen
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in coupling and oxidation reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the bioactivity of copper complexes.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and coordination polymers.
Wirkmechanismus
The mechanism of action of Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- involves the interaction of the copper center with molecular targets. The copper ion can facilitate electron transfer processes, leading to the generation of reactive oxygen species that can induce oxidative stress in biological systems. Additionally, the coordination environment of the copper ion can influence its reactivity and interaction with other molecules, thereby modulating its biological and catalytic activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-®-: The enantiomeric form of the compound with different stereochemistry.
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(racemic): A racemic mixture containing both enantiomers.
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- derivatives: Compounds with modified ligands or additional functional groups.
Uniqueness
Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)- is unique due to its specific coordination environment and the presence of chiral ligands. This configuration can impart distinct reactivity and selectivity in catalytic and biological applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C24H24CuN2O4 |
|---|---|
Molekulargewicht |
468.0 g/mol |
IUPAC-Name |
copper;3-(1-methylpyrrolidin-2-yl)pyridine;dibenzoate |
InChI |
InChI=1S/C10H14N2.2C7H6O2.Cu/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*8-7(9)6-4-2-1-3-5-6;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-5H,(H,8,9);/q;;;+2/p-2 |
InChI-Schlüssel |
RMKLMNIWTYMINY-UHFFFAOYSA-L |
Kanonische SMILES |
CN1CCCC1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



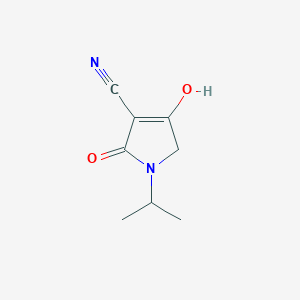
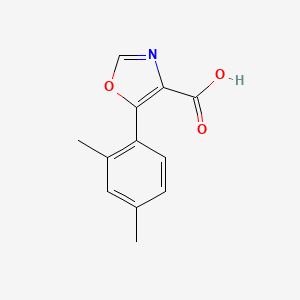


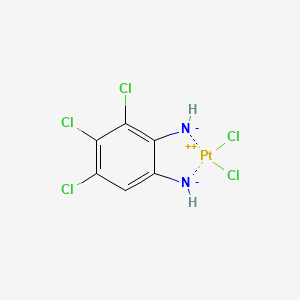

![N-(Dibenzo[b,d]furan-3-yl)ethanethioamide](/img/structure/B12879560.png)

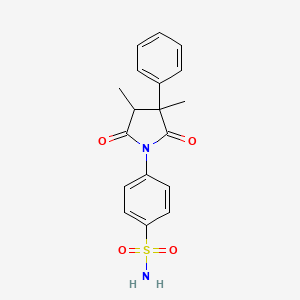
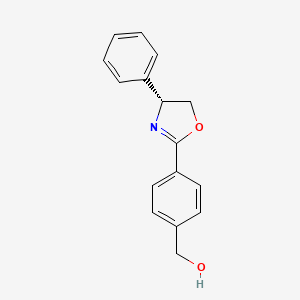
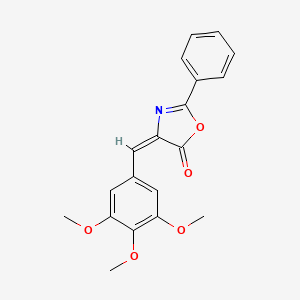
![4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)
